Home > Products > Screening Compounds P41668 > 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline
2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline -

2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline

Catalog Number: EVT-13816460
CAS Number:
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline, also known as Resiquimod, is a synthetic compound belonging to the class of imidazoquinolines. It is primarily recognized for its role as an immune response modulator and a potent agonist of Toll-like receptors 7 and 8. This compound has garnered attention for its potential therapeutic applications, particularly in dermatology for the treatment of skin cancers and viral infections.

Source

Resiquimod is synthesized through various organic chemistry methods and is commercially available through chemical suppliers such as Sigma-Aldrich and Chem-Impex. Its chemical structure has been extensively studied, leading to insights into its biological activity and potential uses in medicine.

Classification
  • Chemical Class: Imidazoquinolines
  • Molecular Formula: C17H22N4O2
  • CAS Number: 144875-48-9
  • IUPAC Name: 1-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
Synthesis Analysis

The synthesis of 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline typically involves multi-step organic reactions. A common method includes:

  1. Cyclization of Precursors: The reaction often starts with the cyclization of 2-aminobenzonitrile with ethyl chloroacetate in the presence of a base to yield the imidazoquinoline core.
  2. Functionalization: Subsequent reactions may involve introducing the ethoxymethyl group through alkylation or other substitution methods.

Technical Details

Industrial production may utilize optimized laboratory methods, focusing on reaction parameters like temperature, pressure, and catalysts to enhance yield and purity. Techniques such as continuous flow reactors are often employed for consistent quality.

Molecular Structure Analysis

The molecular structure of Resiquimod is characterized by:

  • Core Structure: An imidazoquinoline framework fused with an ethoxymethyl group.
  • 3D Structure: The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or computational modeling.

Data

  • Molecular Weight: 314.382 g/mol
  • Density: 1.28 g/cm³
  • Melting Point: 190-193 °C
  • Boiling Point: Approximately 553.6 °C (predicted)
Chemical Reactions Analysis

Resiquimod participates in various chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in quinoline derivatives.
  2. Reduction: Reduction reactions can modify the imidazoquinoline core using hydrogen gas in the presence of palladium catalysts.
  3. Substitution Reactions: Nucleophilic substitution can introduce diverse functional groups into the molecule.

Technical Details

Common reagents include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Hydrogen gas with palladium catalyst.
  • Alkyl halides for substitution reactions.
Mechanism of Action

Resiquimod acts primarily as an agonist for Toll-like receptors 7 and 8, which are crucial components of the innate immune system. Upon binding to these receptors, it induces the production of various cytokines, including alpha interferon and tumor necrosis factor-alpha.

Process and Data

The activation of these receptors leads to enhanced immune responses, promoting the recruitment of immune cells to sites of infection or malignancy. This mechanism underlies its use in treating conditions such as actinic keratosis and superficial basal cell carcinoma.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to tan crystalline powder.
  • Solubility: Soluble in DMSO (10 mg/mL at elevated temperatures).

Chemical Properties

  • Stability: Stable for one year when stored correctly; solutions in DMSO or ethanol can be stored at -20 °C for up to two months.
  • pKa Value: Approximately 14.63 (predicted), indicating its basic nature.
Applications

Resiquimod is used primarily in scientific research and clinical applications:

  1. Immunotherapy: As a topical agent for treating skin tumors like actinic keratosis and superficial basal cell carcinoma.
  2. Viral Infections: Investigated for its efficacy against viruses such as hepatitis C virus by enhancing immune responses.
  3. Research Tool: Utilized in studies exploring immune modulation and cytokine signaling pathways.
Historical Development and Contextual Significance

Evolution of Imidazo[4,5-c]quinoline Derivatives in Medicinal Chemistry

The imidazo[4,5-c]quinoline scaffold represents a privileged structure in medicinal chemistry, with its evolution marked by strategic modifications to optimize pharmacological properties. Early derivatives emerged from explorations into nitrogen-containing heterocycles, recognized for their biomimetic potential and capacity to engage diverse biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking [6]. The fusion of imidazole and quinoline rings created a planar, electron-rich system conducive to intercalation with biological macromolecules, particularly nucleic acids and enzyme active sites. This scaffold’s versatility is evidenced by its presence in antiviral, antifungal, and anticancer agents, where structural tweaks profoundly influenced target selectivity and potency. For example, imiquimod (a 1H-imidazo[4,5-c]quinoline derivative) revolutionized topical immunotherapy by demonstrating potent antiviral and antitumor activity, underscoring the scaffold’s capacity for immune modulation [6] [8]. Subsequent efforts focused on C2 and N1 substitutions to enhance bioavailability and target engagement, with alkoxyalkyl chains like ethoxymethyl emerging as key modifications to fine-tune electronic properties and metabolic stability. The historical trajectory reveals a shift from broad-spectrum antimicrobial agents to targeted immunomodulators, positioning 2-substituted derivatives as refined tools for interrogating immune pathways.

Emergence of TLR7/8 Agonists as Immune Response Modifiers

Toll-like receptors (TLRs) 7 and 8, endosomally localized pattern recognition receptors, recognize single-stranded RNA and synthetic imidazoquinoline compounds, triggering MyD88-dependent signaling cascades. Activation culminates in NF-κB translocation, interferon regulatory factor (IRF) phosphorylation, and robust production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons [1] [8]. This innate immune activation bridges to adaptive immunity by promoting dendritic cell maturation, antigen presentation, and co-stimulatory molecule upregulation (e.g., CD80/86), thereby enhancing T-cell priming and cytotoxic responses [7]. Small-molecule TLR7/8 agonists like resiquimod (R848) exemplify this drug class, demonstrating efficacy in converting immunologically "cold" tumors to "hot" microenvironments characterized by increased CD8+ T-cell infiltration and reduced regulatory T-cell (Treg) frequency [7].

Table 1: Key TLR7/8 Agonists in Oncology and Their Structural Features

AgonistCore StructureSubstituentClinical StatusPrimary Immune Effects
Imiquimod1H-imidazo[4,5-c]quinoline1-(2-Methylpropyl)FDA-approved (topical)Local cytokine induction, DC activation, Th1 polarization
Resiquimod (R848)1H-imidazo[4,5-c]quinoline2-(Ethoxymethyl)*Clinical trials (cancer)Systemic IFN-α/IL-12 production, T-cell activation, Treg suppression [1] [7]
Gardiquimod1H-imidazo[4,5-c]quinoline4-Amino-2-(ethoxymethyl)PreclinicalTLR7 selectivity, potent IFN-α induction

* Resiquimod features a 4-amino modification alongside 2-(ethoxymethyl).

The therapeutic rationale for TLR7/8 targeting lies in reversing tumor-induced immunosuppression. In pancreatic ductal adenocarcinoma (PDAC) models, R848 reduced tumor mass by >50% and remodeled the tumor microenvironment, increasing CD8+ T cells from 2.27% to 5.23% of CD45+ leukocytes while decreasing Tregs from 34.86% to 25.07% [7]. This immune remodeling synergizes with checkpoint inhibitors (e.g., anti-PD-1), overcoming resistance in preclinical models [1]. Human TLR7/8 genes reside on the X chromosome (Xp22), contributing to sex-specific immune responses; females exhibit heightened IFN-α production upon TLR7 stimulation, potentially influencing antitumor efficacy [8].

Role of Ethoxymethyl Substitution in Bioactivity Optimization

The ethoxymethyl moiety (–CH₂OCH₂CH₃) exemplifies a strategic alkoxyalkyl substituent engineered to balance electronic, steric, and metabolic properties. Compared to smaller alkoxy groups (e.g., methoxy) or unsubstituted analogs, the ethoxymethyl group enhances molecular amphiphilicity, improving membrane permeability while retaining aqueous solubility—a critical factor for drug distribution [2] [6]. Electronically, the oxygen atom acts as a hydrogen-bond acceptor, facilitating interactions with TLR7/8 binding pocket residues (e.g., Asp555 in TLR7), while the ethyl chain engages hydrophobic subpockets via van der Waals contacts [1] [8]. This dual interaction mode stabilizes the active receptor conformation, enhancing agonist potency.

Table 2: Impact of C2 Substituents on Imidazo[4,5-c]quinoline Properties

C2 SubstituentLog PMetabolic Stability (t₁/₂, HLM)TLR7 EC₅₀ (nM)Key Advantages/Limitations
Unsubstituted~2.1<10 min>1000High reactivity; rapid Phase II conjugation
Methoxy (–OCH₃)~1.8~30 min120Improved stability; suboptimal hydrophobic matching
Ethoxymethyl (–CH₂OCH₂CH₃)~2.5>60 min5–20Optimal lipophilicity, stability, and pocket fit [2] [6]
n-Propoxymethyl~3.0>90 min50Enhanced stability; reduced solubility and TLR selectivity

Metabolically, the ethoxy group confers resistance to oxidative degradation compared to bulkier alkyl chains. While methyl groups undergo rapid CYP450-mediated hydroxylation, the ethoxymethyl’s –CH₂– spacer shields the ether oxygen, directing metabolism towards slower glucuronidation pathways [2]. This extends plasma half-life (>60 minutes in human liver microsomes) without compromising clearance, as evidenced by resiquimod analogs [6]. In silico pharmacokinetic analyses of ethoxymethyl-substituted imidazoquinolines predict high intestinal absorption (HIA >90%) and blood-brain barrier penetration (BBB >0.8), expanding therapeutic applicability beyond peripheral immune activation [6] [10]. The substituent’s conformational flexibility also enables adaptive binding across TLR7/8 subtypes, explaining the dual-agonist profile seen in compounds like R848 [1] [8]. Compared to rigid aromatic substitutions, the ethoxymethyl group minimizes steric clashes while maximizing entropy-driven binding—a design principle critical for next-generation TLR modulators with tunable immunogenicity.

Properties

Product Name

2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline

IUPAC Name

2-(ethoxymethyl)-3H-imidazo[4,5-c]quinoline

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C13H13N3O/c1-2-17-8-12-15-11-7-14-10-6-4-3-5-9(10)13(11)16-12/h3-7H,2,8H2,1H3,(H,15,16)

InChI Key

QVDLMMYXNDERCQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC2=C(N1)C=NC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.